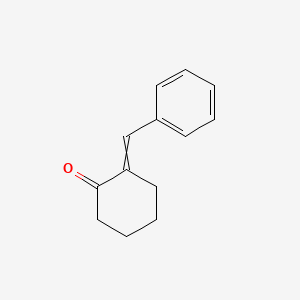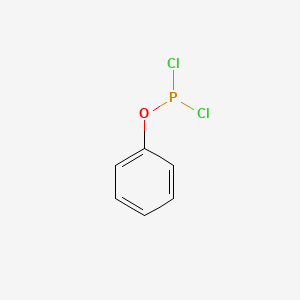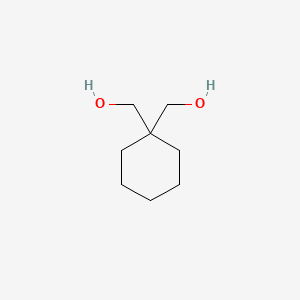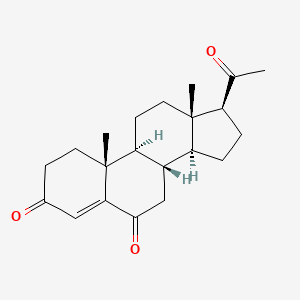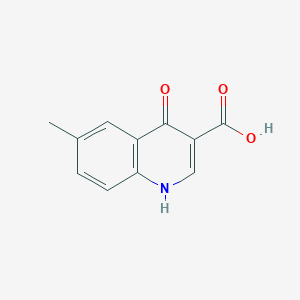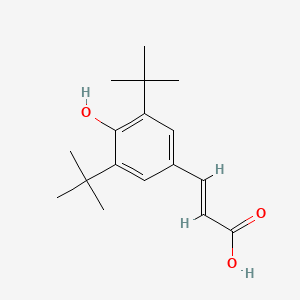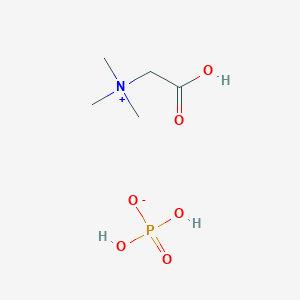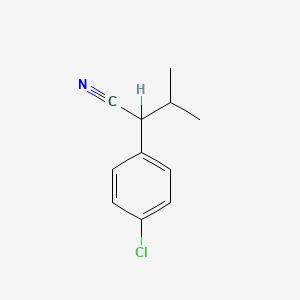
Cyclopentadecane
Overview
Description
Cyclopentadecane is a saturated hydrocarbon with the molecular formula C15H30 . It belongs to the class of compounds known as cycloalkanes, which are characterized by a ring structure composed entirely of carbon atoms connected by single bonds. This compound is a large ring cycloalkane with fifteen carbon atoms forming a single ring. This compound is notable for its stability and relatively low reactivity compared to smaller cycloalkanes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentadecane can be synthesized through various methods, including the cyclization of long-chain hydrocarbons. One common synthetic route involves the cyclization of linear alkanes using catalysts under high-pressure conditions. For example, the cyclization of pentadecane can be achieved using a zeolite catalyst at elevated temperatures.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The process involves the catalytic cracking of long-chain hydrocarbons, which results in the formation of various cycloalkanes, including this compound. The separation and purification of this compound from the mixture are typically achieved through distillation and other refining techniques.
Chemical Reactions Analysis
Types of Reactions: Cyclopentadecane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopentadecanone and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions of this compound are less common due to its saturated nature. under specific conditions, it can be hydrogenated to form linear alkanes.
Substitution: this compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms. This reaction typically requires the presence of a halogen source, such as chlorine or bromine, and a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) with ultraviolet light or a catalyst
Major Products Formed:
Oxidation: Cyclopentadecanone, cyclopentadecanol
Reduction: Linear alkanes (e.g., pentadecane)
Substitution: Halogenated this compound derivatives (e.g., chlorothis compound)
Scientific Research Applications
Cyclopentadecane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the properties and reactions of large ring cycloalkanes. It is also used in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and hydrophobic nature.
Industry: Utilized as a solvent and intermediate in the production of fragrances, lubricants, and other specialty chemicals.
Mechanism of Action
Cyclopentadecane can be compared with other cycloalkanes, such as cyclododecane (C12H24) and cyclohexadecane (C16H32). These compounds share similar ring structures but differ in the number of carbon atoms and ring size. This compound is unique due to its larger ring size, which imparts different physical and chemical properties compared to smaller cycloalkanes. For example, this compound has a higher boiling point and lower reactivity than cyclododecane due to the increased stability of its larger ring.
Comparison with Similar Compounds
- Cyclododecane (C12H24)
- Cyclohexadecane (C16H32)
- Cycloheptadecane (C17H34)
Cyclopentadecane’s unique properties make it a valuable compound for various scientific and industrial applications, distinguishing it from other cycloalkanes.
Properties
IUPAC Name |
cyclopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRONXYPFSAKOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCCCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059781 | |
| Record name | Cyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295-48-7 | |
| Record name | Cyclopentadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=295-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentadecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of Cyclopentadecane is C15H30, and its molecular weight is 210.40 g/mol. []
A: While specific spectroscopic data for this compound is limited in the provided research, GC-MS analysis has been used to identify and quantify it in various samples, including rhizosphere soils and plant extracts. [, ]
ANone: The research papers provided don't mention any catalytic properties of this compound.
A: Yes, this compound was investigated as a potential PPARγ agonist using molecular docking studies. Its Glide score was calculated and found to be promising. []
ANone: The provided research papers do not discuss SHE regulations specific to this compound.
ANone: The research provided focuses primarily on the identification and characterization of this compound in various samples. It does not offer detailed information on its pharmacological properties, toxicological profile, or applications in drug delivery, diagnostics, or other biomedical contexts. Therefore, we cannot answer questions related to these aspects at this time.
ANone: The provided research doesn't focus on the applications or specific properties of this compound to allow for a comparison with alternative compounds.
ANone: The research provided doesn't offer information on waste management or recycling specific to this compound.
A: GC-MS is a key technique for identifying and characterizing this compound. [, , ] Researchers utilize databases and comparative analysis alongside GC-MS data to identify novel compounds. []
ANone: The provided research does not delve into the historical context or milestones specific to this compound research.
A: The research highlights the interdisciplinary nature of natural product discovery, involving techniques from analytical chemistry (GC-MS), organic synthesis, and computational chemistry for structure elucidation and biological activity prediction. [, , , ] This research also contributes to our understanding of the soil metabolome and the diversity of compounds found in plants, linking chemistry to agricultural and ecological studies. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
